N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S2/c1-4-23-14-7-5-6-8-17(14)30(25,26)22-19(23)29-11-18(24)21-13-9-12(20)15(27-2)10-16(13)28-3/h5-10H,4,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYHAGWQMILDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a complex structure incorporating a chloro-dimethoxyphenyl moiety and a benzo-thiadiazine derivative. Its synthesis typically involves multi-step reactions including the formation of thiol derivatives and acetamide functionalities. The detailed synthetic pathway can be summarized as follows:
- Formation of the Thiol Derivative : The starting material undergoes nucleophilic substitution to introduce the thiol group.
- Acetamide Formation : The thiol derivative is then reacted with acetic anhydride to form the acetamide.
- Final Modifications : Additional steps may include chlorination and methoxylation to achieve the final structure.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Chloro Group | Chloro Group |
| Dimethoxy Group | Dimethoxy Group |
| Thiadiazine Ring | Thiadiazine Ring |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : Compounds with similar structures have shown significant activity against various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). In vitro assays demonstrated IC50 values indicating moderate to high potency against these cell lines .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that derivatives of thiadiazines possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several thiadiazine derivatives against common pathogens:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(5-chloro...) | C. albicans | 8 µg/mL |
These results indicate that N-(5-chloro...) could be effective against resistant strains of bacteria and fungi .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
Q & A
Q. What are the standard synthetic routes for preparing N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves:
Reacting a 1,2,4-thiadiazine derivative (e.g., 4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiol) with a chloroacetamide intermediate (e.g., 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide) in a polar aprotic solvent (e.g., DMF or acetone) under basic conditions (e.g., K₂CO₃).
Monitoring reaction progress via TLC until completion (~3–6 hours at room temperature or under reflux).
Isolating the product by precipitation in ice water, followed by recrystallization (ethanol/water mixtures are common).
- Key References : Similar protocols are detailed in acetamide-thiadiazole syntheses .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm substitution patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, thiadiazine ring protons at δ 7.0–8.5 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching C₂₁H₂₁ClN₂O₅S₃).
- Elemental Analysis : Ensure purity (>95% C, H, N, S content).
- X-ray Crystallography (if crystals are obtained): Resolve structural ambiguities, such as conformation of the thioacetamide linkage .
Q. How is the compound’s purity assessed, and what solvents are suitable for recrystallization?
- Methodology :
- Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis.
- Recrystallization is optimized using ethanol-DMF mixtures (e.g., 3:1 v/v), which balance solubility and polarity to yield high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodology :
- Solvent Screening : Test DMF vs. acetone for thiolate anion reactivity; DMF often enhances nucleophilicity .
- Catalyst Use : Add catalytic KI to accelerate SN2 displacement in chloroacetamide reactions .
- Temperature Control : Reflux (80–90°C) improves kinetics but may require shorter reaction times to avoid decomposition .
- Stoichiometry : A 1.2:1 molar ratio of thiol to chloroacetamide minimizes unreacted starting material .
Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Methodology :
- Dose-Response Reproducibility : Validate assays in triplicate using standardized cell lines (e.g., HepG2 for cytotoxicity) .
- SAR Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on the thiadiazine ring) to identify activity trends .
- Solubility Adjustments : Use DMSO/carboxymethylcellulose vehicles to ensure compound bioavailability in in vivo models .
Q. What strategies are effective for studying the compound’s interactions with biological targets via molecular docking?
- Methodology :
- Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., acetylcholinesterase or tyrosine kinases) based on the thioacetamide moiety .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) to model ligand-receptor interactions.
- Validation : Cross-check docking poses with X-ray crystallography data (if available) or mutagenesis studies .
Q. How can structural ambiguities in the 1,2,4-thiadiazine ring system be resolved experimentally?
- Methodology :
- Dynamic NMR : Analyze ring puckering or conformational exchange in DMSO-d₆ at variable temperatures .
- DFT Calculations : Compare computed vs. experimental NMR chemical shifts to validate tautomeric forms .
- Halogen-Substituted Analogues : Synthesize bromo/fluoro derivatives to study electronic effects on ring stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
